2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate
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Overview
Description
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate is a chemical compound with the molecular formula C9H18O5S. It is known for its unique structure, which includes a mercaptoacetate group and a triethylene glycol ether chain. This compound is used in various scientific and industrial applications due to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate typically involves the reaction of 2-(2-(2-Methoxyethoxy)ethoxy)ethanol with mercaptoacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a cross-linking agent.
Medicine: Investigated for its potential therapeutic properties, including its role as a glutathione S-transferase inhibitor.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound is known to inhibit glutathione S-transferase, an enzyme involved in detoxification processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Similar structure but lacks the mercaptoacetate group.
2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate: Contains an acrylate group instead of a mercaptoacetate group
Uniqueness
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate is unique due to its combination of a triethylene glycol ether chain and a mercaptoacetate group. This structure imparts specific reactivity and properties, making it valuable in various applications .
Properties
Molecular Formula |
C9H18O5S |
---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate |
InChI |
InChI=1S/C9H18O5S/c1-11-2-3-12-4-5-13-6-7-14-9(10)8-15/h15H,2-8H2,1H3 |
InChI Key |
KPMHESUMRCNTCN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC(=O)CS |
Origin of Product |
United States |
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